

synthesis of diphenylamine and its derivatives.

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An In-depth Technical Guide to the Synthesis of **Diphenylamine** and Its Derivatives

Introduction

Diphenylamine (DPA) is a secondary aromatic amine that serves as a crucial building block and intermediate in a wide range of chemical industries.[1][2] Its derivatives are utilized as antioxidants in the rubber and plastics industries, stabilizers in explosives and propellants, intermediates for azo dyes, and as precursors for pharmaceuticals and agrochemicals.[2][3][4] The core structure, consisting of an amine bridge between two phenyl rings, imparts unique chemical properties, including antioxidant and radical scavenging capabilities.[1]

This guide provides a comprehensive overview of the principal synthetic methodologies for preparing the **diphenylamine** core and its functionalized derivatives. It covers classic and modern catalytic cross-coupling reactions, industrial manufacturing processes, and specific derivatization techniques. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.

Core Synthesis Methodologies

The formation of the central C-N-C bond in **diphenylamine** can be achieved through several distinct synthetic strategies, ranging from classical copper-catalyzed reactions to modern palladium-based cross-couplings and high-temperature industrial processes.

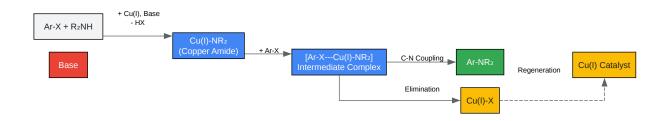
Ullmann Condensation (Goldberg Reaction)



The Ullmann condensation is a classical, copper-catalyzed method for forming carbon-nitrogen bonds.[5] The variation involving the coupling of an aryl halide with an amine is often referred to as the Goldberg reaction.[5] This method typically requires high temperatures and polar aprotic solvents.[5]

General Reaction: Ar-X + Ar'-NH2 -- (Cu catalyst, Base)--> Ar-NH-Ar'

The reaction is facilitated by electron-withdrawing groups on the aryl halide and can be performed with stoichiometric amounts of copper or, in modern variations, with soluble copper catalysts supported by ligands like diamines.[5]



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Caption: General mechanism of the Ullmann Condensation for C-N bond formation.

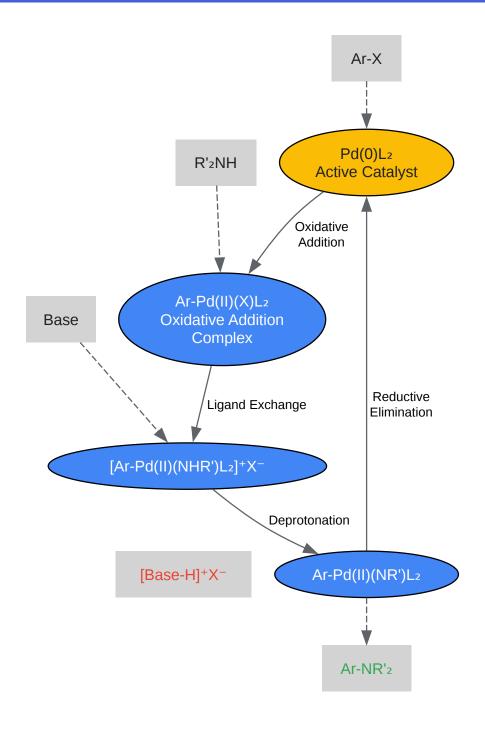
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[6] It generally proceeds under milder conditions than the Ullmann condensation and exhibits remarkable functional group tolerance and a broad substrate scope, applying to aryl halides and triflates.[6][7]

General Reaction: Ar-X + Ar'-NH2 -- (Pd catalyst, Ligand, Base)--> Ar-NH-Ar'

The choice of phosphine ligand is critical and has evolved through several "generations," with modern sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) enabling the coupling of a vast range of substrates under mild conditions.[8][9]





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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Industrial Synthesis from Aniline

The primary commercial method for producing **diphenylamine** is the thermal self-condensation (de-ammoniation) of aniline at high temperatures and pressures over an acidic catalyst, such as activated alumina.[4][10][11][12]



General Reaction: 2 C₆H₅NH₂ --(Catalyst, >450°C, Pressure)--> (C₆H₅)₂NH + NH₃[4][12]

This process is suitable for large-scale production but lacks the subtlety required for synthesizing complex or functionalized derivatives.[11] Catalyst properties, such as pore size distribution and sulfur content, are critical for achieving high efficiency and operating at lower temperatures.[4][11]

Synthesis from Phenol and Aniline

Diphenylamine can also be produced by the reaction of phenol with aniline in the presence of an acidic catalyst.[10][13][14] This method allows for the co-production of aniline (from phenol and ammonia) and **diphenylamine** in an integrated process.[10][14]

General Reaction: C₆H₅OH + C₆H₅NH₂ --(Acid Catalyst, Heat)--> (C₆H₅)₂NH + H₂O

Catalysts like phosphoric acid or acidic alumina-silica are commonly employed.[13][14]

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N-aroyldiphenylamines.[15] Subsequent hydrolysis of the resulting amide yields the corresponding diphenylamine derivative. This multi-step pathway is particularly useful for preparing substituted diphenylamines that may be difficult to access via direct coupling.[15][16]

Reaction Sequence:

- Imidate Formation: Ar-OH + Ar'-C(=N-Ar")-CI → Ar-O-C(Ar')=N-Ar"
- Thermal Rearrangement: Ar-O-C(Ar')=N-Ar" --(Heat, ~250°C)--> Ar-N(Ar")-C(=O)Ar'[16]
- Hydrolysis: Ar-N(Ar")-C(=O)Ar' --(Base, e.g., KOH)--> Ar-NH-Ar"[16]

The rearrangement is an intramolecular 1,3-shift of an aryl group from oxygen to nitrogen.[15]

Comparative Data of Core Synthesis Methods



Method	Reactants	Catalyst/Re agent	Temperatur e (°C)	Typical Yield	Key Features
Ullmann Condensation	Aryl Halide, Aniline	Copper (e.g., Cul)	>210[5]	Moderate to Good	Classic method; harsh conditions; requires activated aryl halides.[5]
Buchwald- Hartwig	Aryl Halide/Triflate , Amine	Palladium complex with phosphine ligand	25 - 120	Good to Excellent	Mild conditions; broad substrate scope; high functional group tolerance.[6]
Aniline Self- Condensation	Aniline	Activated Alumina	>450[4][11]	High (Industrial)	Industrial scale; high temperature and pressure; limited to unsubstituted DPA.[4]
Phenol + Aniline	Phenol, Aniline	Acidic Alumina / H₃PO4	370 - 480[<u>10]</u>	~72% (Aniline Conversion) [13]	Co- production with aniline possible; high temperature. [14]
Chapman Rearrangeme nt	Phenol, Imidoyl Chloride	None (thermal)	220 - 280[16]	Good (overall)	Multi-step; good for specific substituted derivatives;



r rearrangeme nt.[15]

Synthesis of Diphenylamine Derivatives

Many applications require **diphenylamine** derivatives with specific functional groups. These are often synthesized by modifying the DPA core or by using substituted precursors in the core synthesis reactions.

N-Acetylation and Derivatization

A common strategy involves the functionalization of the nitrogen atom. For example, chloroacetylation of **diphenylamine** produces 2-chloro-N,N-diphenylacetamide, a versatile intermediate. This intermediate can be further reacted with nucleophiles like hydrazine hydrate to form 2-hydrazino-N,N-diphenylacetamide, which serves as a scaffold for creating a library of derivatives by condensation with various aldehydes.[3][17][18]



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Caption: Workflow for synthesizing DPA derivatives via an acetamide intermediate.

Detailed Experimental Protocols Protocol 1: Synthesis of Diphenylamine via Ullmanntype Reaction[19]

This protocol describes the synthesis from acetanilide and bromobenzene, followed by hydrolysis.



- Materials: Acetanilide (10 g), dry potassium carbonate (5 g), bromobenzene (20 g), copper(I) iodide (catalytic amount), nitrobenzene (solvent), ether, anhydrous sodium sulfate, ethanol, concentrated hydrochloric acid (30 mL).
- Step 1: Coupling Reaction:
 - Combine acetanilide, potassium carbonate, bromobenzene, and a small amount of copper(I) iodide in nitrobenzene.
 - Reflux the mixture for 15 hours. The solution will turn dark brown.
 - Perform steam distillation to remove the nitrobenzene solvent.
- Step 2: Isolation of Intermediate:
 - The residue, crude N,N-diphenylacetamide, is a thick brown oil. Dissolve it in ether.
 - Filter the ether solution, dry it over anhydrous sodium sulfate, and evaporate the ether.
 - Recrystallize the solid residue from alcohol to obtain white plates of N,Ndiphenylacetamide (m.p. 102°C).
- Step 3: Hydrolysis:
 - Dissolve the purified intermediate in 30 mL of alcohol.
 - Add 30 mL of concentrated hydrochloric acid and boil the mixture for 2-3 hours to hydrolyze the amide.
- Step 4: Purification:
 - Distill the crude diphenylamine using steam. A yellow oil will pass over and solidify.
 - The final product is obtained as yellow plates with a yield of approximately 60% (m.p. 53°C, b.p. 310°C).

Protocol 2: Industrial-Style Synthesis from Aniline[19]

This protocol simulates the industrial process using an autoclave.



Materials: Aniline (93 g), aniline hydrochloride (93 g).

Procedure:

- Heat the mixture of aniline and aniline hydrochloride in an enamelled autoclave at 230°C for 20 hours. The pressure will reach approximately 6 atm.
- After the first 2 hours, cautiously vent the valve to release water vapor. Repeat this
 process three times over the next hour.
- After 20 hours, transfer the autoclave contents to a porcelain basin with 1 L of water and heat to 80°C.
- Add approximately 70 mL of strong hydrochloric acid until the solution is just acid to Congo Red paper, then allow it to cool.
- The crude **diphenylamine** will separate as a solid cake.

Purification:

- Melt the crude product under a small amount of water and wash with dilute hydrochloric acid to remove any unreacted aniline, followed by a wash with dilute sodium carbonate.
- Purify the final product by distillation. The yield is approximately 60%.

Protocol 3: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide[3]

This protocol outlines the synthesis of a key derivative intermediate.

- Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide:
 - Dissolve diphenylamine (0.04 M) in toluene (200 mL).
 - Add chloroacetyl chloride (0.04 M) to the solution.
 - Reflux the reaction mixture for 4 hours.



- Pour the mixture into crushed ice and let it stand overnight to precipitate the product.
- Filter, wash with cold water, dry, and recrystallize from ethanol.
- Step 2: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide:
 - Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 mL).
 - Add hydrazine hydrate (0.004 M) to the mixture.
 - Reflux for 48 hours.
 - Cool the mixture in a refrigerator overnight.
 - Filter the product and recrystallize from ethanol. (Yield: 88%; M.P.: 60-65°C).[3]

Spectroscopic Data

The structure of **diphenylamine** and its derivatives is confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of **diphenylamine** shows characteristic absorption bands. The N-H stretching vibration appears as a weak band around 3100-3180 cm⁻¹. The spectrum also displays typical absorptions for mono-substituted benzene rings, including =C-H stretching and out-of-plane bending modes.[19]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure of synthesized derivatives. For example, in 2-hydrazino-N,N-diphenylacetamide, the aromatic protons appear in the range of 6.14-7.58 ppm, while the NH and NH₂ protons appear at 8.68 and 9.06 ppm, respectively.[3]
- Mass Spectrometry: Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of diphenylamine.[20]

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